molecular formula C14H25NO3 B2557412 Tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate CAS No. 2248313-17-7

Tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate

Cat. No.: B2557412
CAS No.: 2248313-17-7
M. Wt: 255.358
InChI Key: UAQBPOALEKXCAD-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an oxirane (epoxide) group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxirane Group: The oxirane group is introduced via an epoxidation reaction, often using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Diols: From oxidation of the oxirane group.

    Alcohols: From reduction of the oxirane group.

    Substituted Piperidines: From nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used to study the effects of epoxide-containing compounds on biological systems, including enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate involves its interaction with biological molecules through the reactive oxirane group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The piperidine ring may also interact with specific receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

Uniqueness

Tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate is unique due to the presence of both an oxirane group and a piperidine ring in its structure

Properties

IUPAC Name

tert-butyl 5,5-dimethyl-2-(oxiran-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-9-14(4,5)7-6-10(15)11-8-17-11/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQBPOALEKXCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C2CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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